molecular formula C8H6ClFO2 B1427054 5-Chloro-2-fluoro-4-methylbenzoic acid CAS No. 1263274-67-4

5-Chloro-2-fluoro-4-methylbenzoic acid

Cat. No. B1427054
M. Wt: 188.58 g/mol
InChI Key: YNXLNFQOANWRQC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1263274-67-4 . It has a molecular weight of 188.59 . It is a solid in physical form .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-fluoro-4-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) and the InChI key is YNXLNFQOANWRQC-UHFFFAOYSA-N .

Scientific Research Applications

Heterocyclic Synthesis

5-Chloro-2-fluoro-4-methylbenzoic acid serves as a precursor in heterocyclic oriented synthesis. This includes the creation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are pivotal in drug discovery. This synthesis can be used to build diverse libraries of heterocyclic compounds with significant pharmaceutical importance (Křupková et al., 2013).

Organic Chemistry and Medicinal Applications

In organic chemistry, the compound acts as a versatile building block. For instance, it's involved in the synthesis of various benzoic acid derivatives, which are studied for their crystallographic structures and potential in drug development (Pramanik et al., 2019). Additionally, derivatives of this compound have been explored for their analgesic and anti-inflammatory properties (Muchowski et al., 1985).

Environmental and Analytical Chemistry

In environmental studies, derivatives of 5-Chloro-2-fluoro-4-methylbenzoic acid are utilized in photocatalytic degradation studies. They are instrumental in examining the breakdown of harmful substances under UV light, contributing to the development of environmental remediation strategies (Khodami & Nezamzadeh-Ejhieh, 2015).

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives are used in the development of new medications. This includes the synthesis of guanidine derivatives for potential use in treating myocardial infarction (Baumgarth et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLNFQOANWRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728694
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-methylbenzoic acid

CAS RN

1263274-67-4
Record name 5-Chloro-2-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-chloro-2-fluoro-4-methylbenzoate (Preparation 20, 340 mg, 1.68 mmol) in 12 mL of dioxane/water (5:1) was added aqueous sodium hydroxide (5 M, 1.63 mL, 8.39 mmol). The reaction mixture was stirred at room temperature for 18 hours and then evaporated in vacuo. The resulting residue was suspended in water and extracted with diethyl ether (3×20 mL). The aqueous layer was cooled in an ice bath, acidified with aqueous hydrochloric acid (6 M) and extracted with EtOAc (30 mL). The organic layer was separated, washed with brine (2×20 mL), dried over sodium sulfate, filtered and evaporated in vacuo to yield the title compound as a white solid (266 mg, 84%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (11.3 g, 50 mmol) in dry THF (100 mL) was added isopropylmagnesium chloride (30 mL, 2 M) dropwise. After stirring at room temperature for 30 min, dry CO2 was added and the mixture was stirred at room temperature for additional 30 min. The reaction was quenched by sat. NH4Cl and extracted with EtOAc (100 mL×3). The combined organic layers were washed with water (50 mL×3), dried over anhydrous Na2SO4, filtered and concentrated to give the desired product (4.7 g, 49%). LCMS (ESI) m/z: 187.0 [M−H]−.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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